BenchChemオンラインストアへようこそ!

Skyrin

Cytotoxicity Anthraquinone Mycotoxin Leukemia

Skyrin is a critical tool compound for diabetes and oncology research, offering a unique bisanthraquinone scaffold for receptor-selective glucagon antagonism. Unlike emodin, it potently inhibits Na+/K+-ATPase, demonstrates stronger antiproliferative effects on L1210 leukemia cells, and uncouples glucagon receptors from adenylate cyclase activation without direct binding. This selective mechanism ensures precise dissection of glucagon-mediated metabolic processes without off-target effects on epinephrine or GLP-1 pathways. Its distinct structure-activity relationship (SAR) benchmark makes it ideal for comparative oncology studies and anti-virulence research (Sortase A inhibition). Due to its promising targeted necrosis imaging applications, Skyrin is a high-value addition to any preclinical radiopharmaceutical or signal transduction research program.

Molecular Formula C30H18O10
Molecular Weight 538.5 g/mol
CAS No. 602-06-2
Cat. No. B155860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSkyrin
CAS602-06-2
Synonyms2,2',4,4',5,5'-Hexahydroxy-7,7'-dimethyl-1,1'-bianthracene-9,9',10,10'-tetrone
2,2',4,4',5,5'-hexahydroxy-7,7'-dimethyl-1,1'-bisanthraquinone
skyrin
skyrin, (+)-isomer
skyrin, (+-)-isome
Molecular FormulaC30H18O10
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)C)O)O
InChIInChI=1S/C30H18O10/c1-9-3-11-19(13(31)5-9)29(39)23-17(35)7-15(33)21(25(23)27(11)37)22-16(34)8-18(36)24-26(22)28(38)12-4-10(2)6-14(32)20(12)30(24)40/h3-8,31-36H,1-2H3
InChIKeyMQSXZQXHIJMNAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Skyrin (CAS 602-06-2): Bisanthraquinone Glucagon Antagonist and Cytotoxic Mycotoxin for Metabolic and Oncology Research


Skyrin (CAS 602-06-2), also known as endothianin or rhodophyscin, is a fungal bisanthraquinone metabolite first isolated from Penicillium islandicum and Talaromyces species [1]. It is characterized by a dimeric anthraquinone scaffold (C30H18O10, MW 538.46) and is commercially available at ≥97% HPLC purity . Skyrin functions as a non-peptidic, receptor-selective glucagon antagonist that uncouples the glucagon receptor from adenylate cyclase activation without direct receptor binding [2]. It also exhibits in vitro cytotoxic activity against multiple cancer cell lines .

Why Skyrin (CAS 602-06-2) Cannot Be Readily Substituted by Common Monomeric Anthraquinones Like Emodin


Substituting skyrin with simpler monomeric anthraquinones such as emodin is scientifically invalid due to fundamentally divergent biochemical mechanisms and potency profiles. Direct comparative studies reveal that skyrin exhibits a stronger antiproliferative effect on L1210 leukemia cells, inhibits Na+/K+-ATPase activity which emodin does not affect, and displays weaker mitochondrial uncoupling activity [1]. Furthermore, skyrin's unique bisanthraquinone dimeric structure enables receptor-selective glucagon antagonism—a functional property not shared by monomeric anthraquinone analogs, as demonstrated by the observation that glucagon inhibition is specific to skyrin and oxyskyrin but not other bisanthraquinones [2]. These differential effects are attributed to skyrin's larger, conformationally constrained scaffold that dictates distinct molecular interactions [3].

Skyrin (CAS 602-06-2): Quantitative Differential Evidence Against Key Comparators


Skyrin Exhibits Stronger Cytotoxicity Against L1210 Leukemia Cells Compared to Emodin

In a direct comparative study, skyrin demonstrated a stronger inhibitory effect than emodin on the growth of murine leukemia L1210 culture cells [1].

Cytotoxicity Anthraquinone Mycotoxin Leukemia

Skyrin Selectively Inhibits Glucagon-Stimulated cAMP Production and Glucose Output in Hepatocytes with Defined IC50

In rat hepatocytes, skyrin at 30 µmol/L inhibited glucagon-stimulated cAMP production by 53% and glucose output with an IC50 of 56 µmol/L, while showing no detectable effect on epinephrine or GLP-1 stimulation, confirming selective glucagon antagonism [1]. In human hepatocytes, skyrin at 10 µmol/L reduced glucagon-stimulated cAMP production by 55% and glycogenolysis by 27% [2].

Glucagon Antagonist cAMP Hepatocyte Diabetes

Skyrin Displays Differential Na+/K+-ATPase Inhibition Not Observed with Emodin

Skyrin inhibited Na+, K+-activated ATPase activity in rat brain microsomes, whereas emodin did not exhibit this inhibitory effect [1].

ATPase Inhibition Toxicology Ion Transport

Skyrin Exhibits Weaker Mitochondrial Uncoupling than Emodin, Offering a Controlled Respiratory Effect

In isolated rat liver mitochondria, skyrin exhibited a much weaker uncoupling effect on oxidative phosphorylation compared to emodin, which showed a significantly stronger uncoupling action [1].

Mitochondrial Respiration Uncoupling Oxidative Phosphorylation

131I-Labeled Skyrin Shows Reduced Aggregation and Improved Necrosis Targeting Compared to Hypericin

Skyrin was designed with smaller and distorted π-cores compared to hypericin, resulting in a smaller self-association constant and decreased aggregation [1]. 131I-skyrin achieved 98% radiochemical purity and exhibited higher accumulation in necrotic tissues but lower uptake in normal organs relative to 131I-hypericin (p < 0.05) [1].

Radionuclide Therapy Necrosis Targeting Aggregation

Skyrin Inhibits Sortase A (SrtA) Enzymatic Activity, a Target for Anti-Virulence Therapy

Virtual screening of a natural compound library identified skyrin (N1287) as an inhibitor of Sortase A (SrtA) enzymatic activity [1]. This mechanism is distinct from conventional antibiotics and targets bacterial virulence.

Sortase A Anti-virulence Antibacterial

Skyrin (CAS 602-06-2): Validated Research and Industrial Application Scenarios


Selective Glucagon Antagonism in Metabolic Disease Research

Skyrin serves as a critical tool compound for investigating glucagon signaling pathways in hepatocytes. Its receptor-selective antagonism, with demonstrated IC50 values for cAMP and glucose output inhibition in both rat and human cells [1], enables precise dissection of glucagon-mediated metabolic processes without off-target effects on epinephrine or GLP-1 pathways. This is essential for diabetes and hyperglycemia research models.

Differentiated Cytotoxicity Profiling in Oncology Panels

Due to its unique cytotoxic profile—stronger than emodin against L1210 cells [2] and with defined IC50 values across a panel of human cancer cell lines including HeLa, Raji, and MIA PaCa-2 —skyrin is an ideal reference compound for comparative oncology studies. Its bisanthraquinone scaffold provides a distinct structure-activity relationship (SAR) benchmark for developing novel anticancer agents.

Targeted Radionuclide Therapy with Reduced Off-Target Accumulation

131I-labeled skyrin is a promising candidate for targeted necrosis imaging and therapy. Its reduced aggregation compared to hypericin results in improved biodistribution, with significantly higher uptake in necrotic tissues and lower accumulation in healthy organs [3]. This application is highly relevant for preclinical development of necrosis-avid radiopharmaceuticals for solid tumor treatment.

Anti-Virulence Drug Discovery Targeting Sortase A

Skyrin's identification as an inhibitor of Sortase A (SrtA) [4] positions it as a lead-like molecule for anti-virulence research. This application focuses on disarming bacterial pathogens rather than direct killing, offering a novel strategy to combat antibiotic resistance without imposing strong selective pressure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Skyrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.